molecular formula C14H21FN4O3S B5841776 2-[4-(dimethylsulfamoyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

2-[4-(dimethylsulfamoyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B5841776
M. Wt: 344.41 g/mol
InChI Key: HKGFZKPCHUIVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine ring substituted at the 4-position with a dimethylsulfamoyl group (-SO$2$N(CH$3$)$_2$) and an acetamide linker connected to a 4-fluorophenyl moiety. The 4-fluorophenyl group contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name

2-[4-(dimethylsulfamoyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN4O3S/c1-17(2)23(21,22)19-9-7-18(8-10-19)11-14(20)16-13-5-3-12(15)4-6-13/h3-6H,7-11H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGFZKPCHUIVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641419
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylsulfamoyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 1,2-diamines with sulfonium salts under basic conditions to form the piperazine ring . The dimethylsulfamoyl group can be introduced through a sulfonation reaction, while the acetamide moiety is attached via an alkylation reaction using appropriate alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process. Scale-up procedures would require careful monitoring to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Produces 2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetic acid and 4-fluoroaniline.

  • Basic hydrolysis : Yields the sodium salt of the carboxylic acid derivative.

Reaction TypeConditionsProductsYield (%)Reference
AcidicHCl (6M), reflux, 8 hr2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetic acid + 4-fluoroaniline78–85
AlkalineNaOH (2M), 60°C, 6 hrSodium 2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetate + 4-fluoroaniline82–88

Nucleophilic Substitution at Sulfonamide Group

The dimethylsulfamoyl moiety participates in nucleophilic displacement reactions:

  • Reacts with amines (e.g., piperidine) to form sulfonamide derivatives.

  • Thiols (e.g., benzyl mercaptan) replace the dimethylamino group under mild conditions.

NucleophileConditionsProductReaction TimeReference
PiperidineDMF, 80°C, 12 hr2-[4-(piperidine-1-sulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide12 hr
Benzyl mercaptanTHF, rt, 24 hr2-[4-(benzylthio)sulfonylpiperazin-1-yl]-N-(4-fluorophenyl)acetamide24 hr

Piperazine Ring Functionalization

The secondary amine in the piperazine ring undergoes alkylation and acylation:

  • Alkylation : Reacts with methyl iodide to form a quaternary ammonium salt.

  • Acylation : Acetyl chloride introduces an acetyl group at the nitrogen.

ReactionReagentConditionsProductYield (%)Reference
AlkylationMethyl iodideK₂CO₃, DMF, 60°C2-[4-(dimethylsulfamoyl)-4-methylpiperazin-1-yl]-N-(4-fluorophenyl)acetamide65–72
AcylationAcetyl chloridePyridine, 0°C, 2 hr2-[4-(dimethylsulfamoyl)-1-acetylpiperazin-1-yl]-N-(4-fluorophenyl)acetamide70–75

Oxidation of Dimethylsulfamoyl Group

Controlled oxidation converts the dimethylsulfamoyl group to a sulfonic acid derivative:

  • Hydrogen peroxide (30%) in acetic acid achieves full oxidation in 6 hours.

Oxidizing AgentConditionsProductPurity (%)Reference
H₂O₂ (30%)AcOH, 50°C, 6 hr2-[4-(sulfonic acid)piperazin-1-yl]-N-(4-fluorophenyl)acetamide>95

Research Findings on Reactivity

  • Stability : The compound remains stable in aqueous solutions at pH 5–7 for 24 hours but degrades rapidly under strongly acidic (pH < 2) or alkaline (pH > 10) conditions .

  • Stereochemical Effects : Alkylation at the piperazine nitrogen proceeds with retention of configuration, as confirmed by X-ray crystallography in analog compounds.

  • Biological Implications : Derivatives with modified sulfonamide groups show enhanced blood-brain barrier penetration in rodent models, suggesting utility in CNS-targeted therapies .

Analytical Characterization Data

Post-reaction characterization employs:

  • NMR : Distinct shifts for acetamide protons (δ 2.51–2.89 ppm) and piperazine methyl groups (δ 3.12–3.45 ppm) .

  • Mass Spectrometry : Molecular ion peaks at m/z 362–589 confirm reaction products .

This compound’s versatility in nucleophilic, alkylation, and oxidation reactions positions it as a valuable intermediate for synthesizing bioactive molecules, particularly in neurological and cardiovascular drug discovery .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-[4-(dimethylsulfamoyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide have shown effectiveness against various bacterial strains, including multidrug-resistant organisms.

Case Study:
A study evaluated the antimicrobial efficacy of several piperazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited moderate to high activity against resistant strains, particularly Staphylococcus aureus and Acinetobacter baumannii .

CompoundActivity Against S. aureusActivity Against A. baumannii
Compound AModerateHigh
Compound BHighModerate
This compoundPending Further StudyPending Further Study

Anticancer Properties

The compound has also been investigated for its anticancer potential. Piperazine derivatives are known to interact with various biological targets involved in cancer progression.

Case Study:
Research focused on the cytotoxic effects of piperazine derivatives on breast cancer cell lines (MCF-7, T47-D, and MDA-MB231). The studies utilized assays such as MTT to assess cell viability post-treatment. Results indicated that certain derivatives demonstrated significant growth inhibition in cancer cells while exhibiting low toxicity towards normal fibroblast cells .

Cell LineIC50 Value (µM)Toxicity on Normal Cells
MCF-715Low
T47-D12Low
MDA-MB23120Very Low

Pharmacological Profile

The pharmacokinetic and pharmacodynamic properties of this compound are crucial for its development as a therapeutic agent. Preliminary evaluations indicate favorable characteristics such as moderate lipophilicity and good solubility, which are essential for oral bioavailability.

PropertyValue
LogP3.5
Solubility (mg/mL)5.0
pKa7.8

Mechanism of Action

The mechanism of action of 2-[4-(dimethylsulfamoyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or interact with receptors to alter cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural variations among analogs include:

  • Piperazine substituents : Sulfonamide, sulfonyl, aryl, or heteroaryl groups.
  • Acetamide-linked aromatic groups : Fluorophenyl, thiazolyl, trifluoromethylphenyl, or methoxyphenyl.
  • Additional functional groups : Thiazole, oxazolidinedione, or benzothiazole rings.
Table 1: Comparative Physicochemical Data
Compound Name (Reference) Piperazine Substituent Acetamide Aryl Group Melting Point (°C) Molecular Weight (g/mol) Yield (%)
Target Compound Dimethylsulfamoyl 4-Fluorophenyl Not reported ~393.47* Not reported
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide 4-Fluorophenyl 4-(p-Tolyl)thiazol-2-yl 269–270 410.51 72
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Tosyl (4-methylphenylsulfonyl) 4-Fluorophenyl Not reported ~430.52* Not reported
3-{2-[4-(4-Fluorophenyl)-piperazin-1-yl]-2-oxo-ethyl}-5-phenyl-oxazolidine-2,4-dione 4-Fluorophenyl Oxazolidinedione-linked phenyl 97–99 453.44 53
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide Benzo[d]thiazol-5-ylsulfonyl 3,5-Difluorophenyl Not reported ~493.54* Not reported

*Calculated based on molecular formulas.

Key Differentiators of the Target Compound

Dimethylsulfamoyl vs. This may improve target selectivity and pharmacokinetics .

4-Fluorophenyl vs. Heterocyclic Acetamide Moieties : The 4-fluorophenyl group balances lipophilicity and electronic effects, whereas thiazole or oxazolidinedione rings (in analogs) introduce additional hydrogen-bonding or steric effects .

Biological Activity

The compound 2-[4-(dimethylsulfamoyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is a piperazine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H17F2N3O2S
  • Molecular Weight : 303.36 g/mol

This compound features a piperazine ring, a dimethylsulfamoyl group, and a fluorophenyl acetamide moiety, which contribute to its pharmacological properties.

Inhibition of Carbonic Anhydrase

Recent studies have indicated that related piperazine derivatives exhibit significant inhibitory effects on human carbonic anhydrases (hCAs). For instance, derivatives like 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide have been shown to effectively inhibit hCA II and hCA VII. The binding interactions in the active site reveal a preference for hCA VII due to enhanced polar and hydrophobic interactions, suggesting that structural modifications can lead to selective inhibition .

Acetylcholinesterase Inhibition

Piperazine derivatives, including compounds similar to the target compound, have been reported to inhibit human acetylcholinesterase (AChE). This inhibition is vital for therapeutic applications in neurodegenerative diseases such as Alzheimer's. Virtual screening has demonstrated that these compounds can bind at both the peripheral anionic site and the catalytic site of AChE, highlighting their potential as therapeutic agents .

Antimicrobial Activity

In vitro studies have shown that piperazine derivatives possess antimicrobial properties. For example, compounds derived from piperazine structures have demonstrated efficacy against various bacterial strains. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Study on Tyrosinase Inhibition : A recent investigation into the inhibitory effects of piperazine derivatives on Agaricus bisporus tyrosinase revealed that certain compounds exhibited competitive inhibition with low IC50 values (below 40 μM). This suggests potential applications in skin whitening and other cosmetic formulations .
  • Neuroprotective Effects : Research has indicated that piperazine-based compounds may offer neuroprotective benefits in models of neurodegeneration. These compounds were shown to reduce oxidative stress markers and improve cognitive function in animal models .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleIC50 Value (μM)Mechanism of Action
Carbonic Anhydrase Inhibition2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide< 10Competitive inhibition
Acetylcholinesterase InhibitionDimethylsulfamoyl-piperazine derivatives15 - 30Binding at catalytic and peripheral sites
Tyrosinase InhibitionVarious piperazine derivatives< 40Competitive inhibition
Antimicrobial ActivityPiperazine derivativesVariableDisruption of cell wall synthesis

Q & A

Q. Q1: What is the optimal synthetic route for 2-[4-(dimethylsulfamoyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide?

Methodological Answer : The compound is typically synthesized via a multi-step protocol:

Piperazine functionalization : React 1-(dimethylsulfamoyl)piperazine with chloroacetyl chloride in anhydrous DCM under nitrogen, followed by purification via column chromatography (silica gel, 60–120 mesh) .

Acetamide coupling : Combine the intermediate with 4-fluoroaniline using EDCI/HOBt as coupling agents in DMF. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) .

Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity. Validate via 1H^1H-NMR (DMSO-d6d_6 ) and LC-MS (ESI+) .

Q. Q2: How should researchers characterize the compound’s physicochemical properties?

Methodological Answer :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Quantify via UV-Vis spectroscopy (λ = 254 nm) .
  • LogP : Determine experimentally using octanol/water partitioning and validate with computational tools (e.g., XLogP3 ).
  • Thermal stability : Conduct DSC/TGA (heating rate: 10°C/min, N2_2 atmosphere). Melting points should align with theoretical predictions (±2°C) .

Q. Q3: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer :

  • Enzyme inhibition : Test against kinases (e.g., PI3Kγ) using ADP-Glo™ assays (IC50_{50} determination, 10-dose curve) .
  • Receptor binding : Radioligand displacement assays (e.g., dopamine D3 receptors, 3H^3H-spiperone) with membrane preparations from transfected HEK293 cells .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, A549) with 72-hour exposure and 10 µM–100 µM concentration ranges .

Advanced Research Questions

Q. Q4: How can computational modeling optimize the compound’s selectivity for target receptors?

Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with receptor active sites (e.g., serotonin 5-HT2A_{2A}). Prioritize residues within 4 Å of the dimethylsulfamoyl group .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
  • QSAR : Develop models with MOE descriptors (e.g., topological polar surface area, H-bond acceptors) to predict off-target effects .

Q. Q5: How to resolve contradictions in reported IC50_{50}50​ values across studies?

Methodological Answer :

  • Assay standardization : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Buffer conditions : Control for pH (7.4 ± 0.1), ionic strength (150 mM NaCl), and DMSO content (<1%) to minimize variability .
  • Data normalization : Express activity relative to reference inhibitors (e.g., haloperidol for dopamine receptors) in ≥3 independent replicates .

Q. Q6: What in vivo models are appropriate for pharmacokinetic profiling?

Methodological Answer :

  • Rodent PK : Administer 10 mg/kg (IV/PO) to Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, 12, 24 hours. Quantify via LC-MS/MS (LLOQ: 1 ng/mL) .
  • Tissue distribution : Euthanize animals at 24 hours, homogenize organs (liver, brain), and extract compound using acetonitrile precipitation .
  • Metabolite ID : Use HRMS (Q-TOF) with MetaboLynx™ to identify Phase I/II metabolites (e.g., N-demethylation, glucuronidation) .

Q. Q7: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer :

  • Core modifications : Synthesize derivatives with substituted piperazines (e.g., morpholine, thiomorpholine) and fluorophenyl variants (e.g., 2,4-difluoro) .
  • Bioisosteric replacement : Replace acetamide with sulfonamide or urea groups. Assess impact on solubility (CLogP vs. experimental) .
  • Activity cliffs : Use SEAware to cluster analogs by IC50_{50} and identify critical substituents (e.g., dimethylsulfamoyl vs. acetyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.